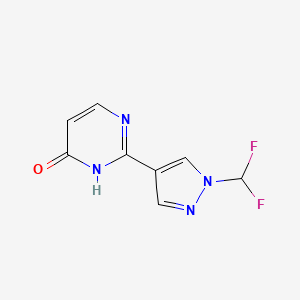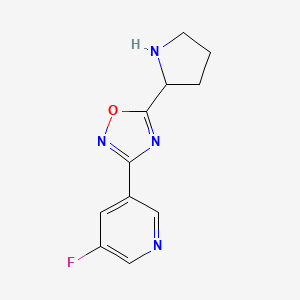![molecular formula C13H9BrN2 B11796160 2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
2-Bromo-5-phenyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common method involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Another method involves the use of palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization/C-N bond formation. This one-pot synthesis starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反应分析
Types of Reactions
2-Bromo-5-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Oxidation Products: N-oxides of benzimidazole derivatives.
Reduction Products: Dehalogenated benzimidazole derivatives.
科学研究应用
2-Bromo-5-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-Bromo-5-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the bromine atom and phenyl group enhances its binding affinity and specificity towards these targets .
相似化合物的比较
2-Bromo-5-phenyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-1H-benzimidazole: Lacks the phenyl group, which may affect its binding affinity and specificity.
5-Phenyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C13H9BrN2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC 名称 |
2-bromo-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI 键 |
LQXLOMLTUDALGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





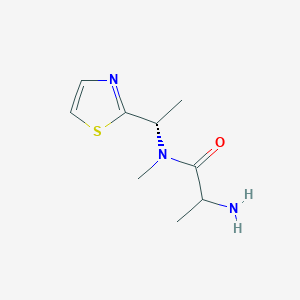
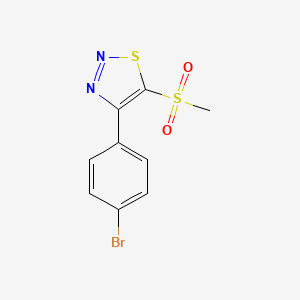
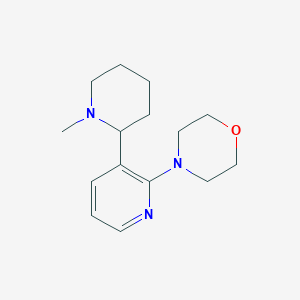
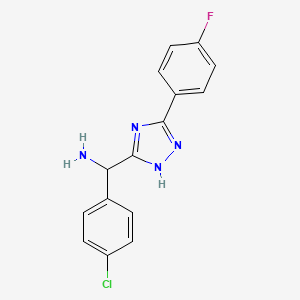


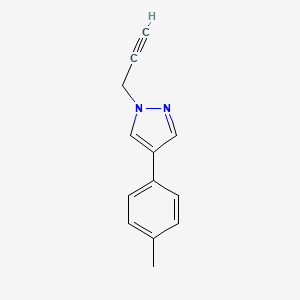
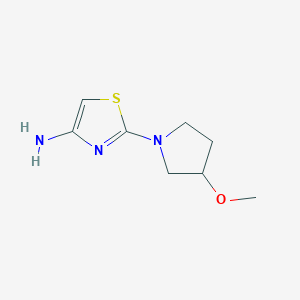
![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)
